
Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the pyrimidine ring The ethyl ester group is attached to the carboxylate moiety on the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde and ethyl cyanoacetate.
Knoevenagel Condensation: The 4-(trifluoromethyl)benzaldehyde undergoes a Knoevenagel condensation reaction with ethyl cyanoacetate in the presence of a base such as piperidine to form ethyl 2-cyano-3-(4-(trifluoromethyl)phenyl)acrylate.
Cyclization: The resulting product is then subjected to cyclization with guanidine hydrochloride under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Hydrolysis: 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid.
科学的研究の応用
Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and neuroprotective properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation .
類似化合物との比較
Similar Compounds
- Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate
- Ethyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate
- Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to other similar compounds.
特性
分子式 |
C14H11F3N2O2 |
|---|---|
分子量 |
296.24 g/mol |
IUPAC名 |
ethyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-7-18-12(19-8-10)9-3-5-11(6-4-9)14(15,16)17/h3-8H,2H2,1H3 |
InChIキー |
ZXTZSEUCGJNLEF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


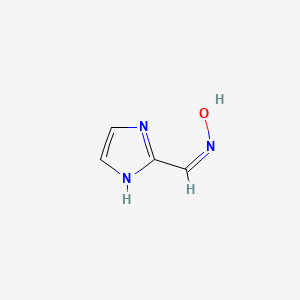
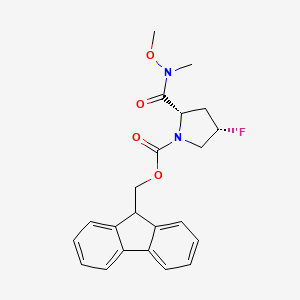
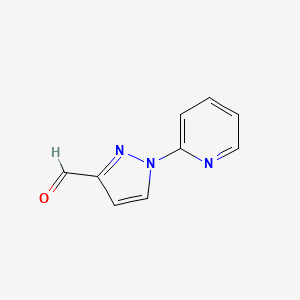

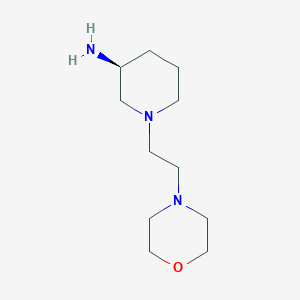
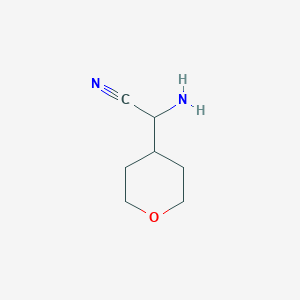
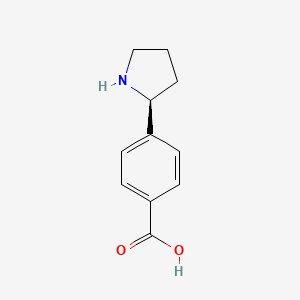
![3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15058727.png)
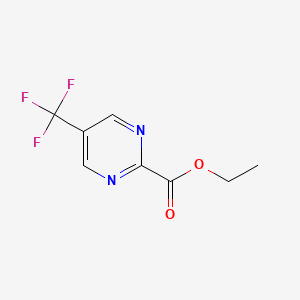
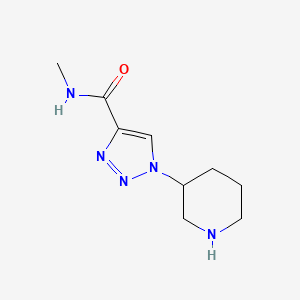
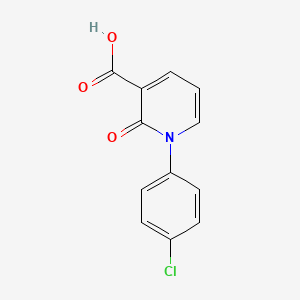
![3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B15058744.png)
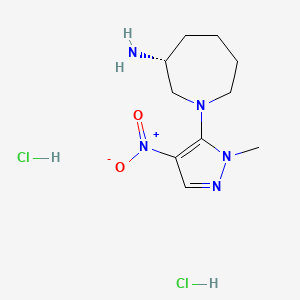
![5-Ethoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B15058763.png)
